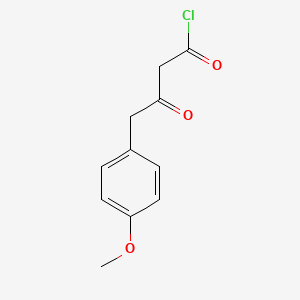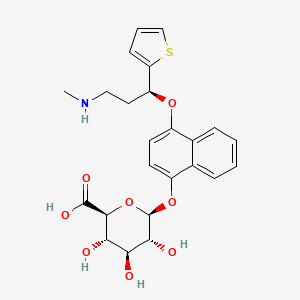
4-Hydroxy Duloxetine b-D-Glucuronide
Overview
Description
4-Hydroxy Duloxetine b-D-Glucuronide is a metabolite of Duloxetine, a well-known antidepressant and serotonin-norepinephrine reuptake inhibitor (SNRI). This compound is formed through the metabolic processes involving hydroxylation and subsequent glucuronidation of Duloxetine. It is recognized for its role in the pharmacokinetics of Duloxetine, contributing to its overall metabolic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine b-D-Glucuronide typically involves the following steps:
Hydroxylation of Duloxetine: This step introduces a hydroxyl group to the Duloxetine molecule, forming 4-Hydroxy Duloxetine.
Glucuronidation: The hydroxylated Duloxetine undergoes glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group, forming this compound.
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using liver microsomes or recombinant enzymes to facilitate the hydroxylation and glucuronidation steps. These methods ensure high yield and purity, essential for pharmaceutical applications .
Types of Reactions:
Oxidation: The primary reaction involved in the formation of 4-Hydroxy Duloxetine from Duloxetine.
Glucuronidation: A conjugation reaction where glucuronic acid is added to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Catalyzed by cytochrome P450 enzymes, typically CYP1A2 and CYP2D6.
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), with UDP-glucuronic acid as the glucuronide donor.
Major Products:
4-Hydroxy Duloxetine: Intermediate product formed after hydroxylation.
This compound: Final product after glucuronidation.
Scientific Research Applications
4-Hydroxy Duloxetine b-D-Glucuronide is primarily studied in the context of Duloxetine metabolism. Its applications include:
Pharmacokinetic Studies: Understanding the metabolism and excretion of Duloxetine.
Toxicology: Assessing the safety and potential side effects of Duloxetine metabolites.
Drug Interaction Studies: Investigating how other drugs may affect the metabolism of Duloxetine.
Biomarker Research: Using the compound as a biomarker for monitoring Duloxetine therapy.
Mechanism of Action
As a metabolite, 4-Hydroxy Duloxetine b-D-Glucuronide itself does not exhibit significant pharmacological activity. its formation and excretion are crucial for the overall pharmacokinetic profile of Duloxetine. The metabolic pathway involves:
Hydroxylation: Mediated by cytochrome P450 enzymes, introducing a hydroxyl group.
Glucuronidation: Facilitated by UDP-glucuronosyltransferases, enhancing solubility and excretion.
Comparison with Similar Compounds
Duloxetine: The parent compound, an active SNRI.
4-Hydroxy Duloxetine: The intermediate hydroxylated metabolite.
Duloxetine Glucuronide: Another glucuronidated metabolite of Duloxetine.
Uniqueness: 4-Hydroxy Duloxetine b-D-Glucuronide is unique due to its specific metabolic pathway involving both hydroxylation and glucuronidation. This dual modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19-,20-,21+,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIZFSZXDHWUJZ-ANUWOGMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741693-83-4 | |
| Record name | 4-Hydroxy duloxetine beta-D-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741693834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-HYDROXY DULOXETINE .BETA.-D-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF5FP4W1EJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)
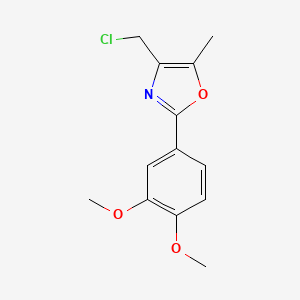
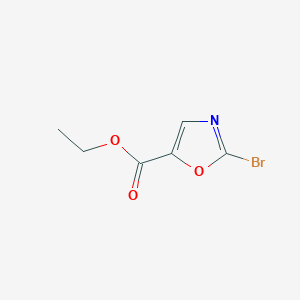
![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)
![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)
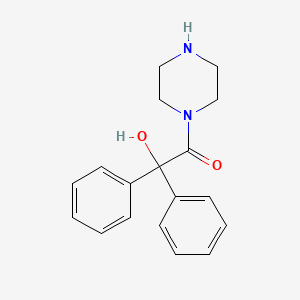
![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)

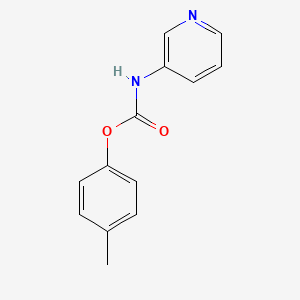
![[2-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1415198.png)
